molecular formula C8H13N3 B13179070 4-Cyclohexyl-1H-1,2,3-triazole

4-Cyclohexyl-1H-1,2,3-triazole

Cat. No.: B13179070
M. Wt: 151.21 g/mol
InChI Key: IDUCEXCVQDPRCM-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . The cyclohexyl group adds to the compound’s stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1H-1,2,3-triazole typically involves “Click” chemistry, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and specificity . The reaction involves the cycloaddition of cyclohexyl azide with an alkyne under mild conditions, often in the presence of a copper(I) catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

4-Cyclohexyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Cyclohexyl-1H-1,2,3-triazole is unique due to its enhanced lipophilicity and stability conferred by the cyclohexyl group. This makes it more suitable for applications requiring membrane permeability and resistance to metabolic degradation .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-cyclohexyl-2H-triazole

InChI

InChI=1S/C8H13N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h6-7H,1-5H2,(H,9,10,11)

InChI Key

IDUCEXCVQDPRCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NNN=C2

Origin of Product

United States

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